![molecular formula C7H11N3O B2845325 [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]amine CAS No. 1152982-44-9](/img/structure/B2845325.png)
[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazoles are a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their versatility in drug discovery due to their hydrogen bond acceptor properties . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles consists of a five-membered ring with an oxygen and two nitrogen atoms . The specific molecular structure of “[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]amine” would include these elements, along with a cyclobutyl group and a methyl group attached to the oxadiazole ring.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]amine, while not directly mentioned, shares structural similarities with compounds involved in various synthetic and biological research studies. For instance, compounds with the 1,2,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial and cytotoxic activities. A study demonstrated the preparation of azetidine-2-one derivatives of 1H-benzimidazole, showcasing significant antibacterial and cytotoxic properties in vitro (Noolvi et al., 2014). Another research highlighted a facile approach to synthesize 3,5-disubstituted-1,2,4-oxadiazoles via copper-catalyzed cascade annulation, emphasizing the method's efficiency, atom- and step-economy, and good functional group tolerance (Guo et al., 2015).
Molecular and Electronic Structure Studies
The molecular and electronic structures of related compounds have been extensively studied to understand their properties and potential applications better. For example, the investigation of 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine provided insights into its molecular geometry, vibrational frequencies, and electronic structure, using various spectroscopic and computational techniques (Özdemir et al., 2009).
Antimycobacterial Activity
Compounds featuring cyclobutyl and oxadiazole structures have also been explored for their antimicrobial properties, specifically against Mycobacterium tuberculosis. A study synthesized novel thiourea compounds with significant in vitro and in vivo activity against multidrug-resistant strains, showcasing the potential of these molecules in developing new antimycobacterial agents (Sriram et al., 2007).
Anticancer Research
The synthesis and evaluation of compounds containing the 1,2,4-oxadiazole moiety for anticancer activity have yielded promising results. A study reported the development of derivatives showing good to moderate activity against various human cancer cell lines, highlighting the potential therapeutic applications of such compounds (Yakantham et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]amine are currently unknown. This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
It’s known that 1,2,4-oxadiazoles, the core structure of this compound, possess hydrogen bond acceptor properties , which could influence their interaction with potential targets.
Biochemical Pathways
activities . This suggests that this compound might also interact with similar pathways.
Result of Action
As mentioned earlier, related 1,2,4-oxadiazoles have shown anti-infective activities , suggesting potential antimicrobial effects.
Eigenschaften
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-9-6(10-11-5)7(8)3-2-4-7/h2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJPGPOPDVKKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

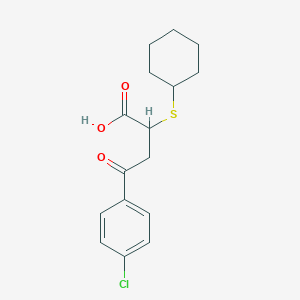
![3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2845243.png)
![3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2845244.png)
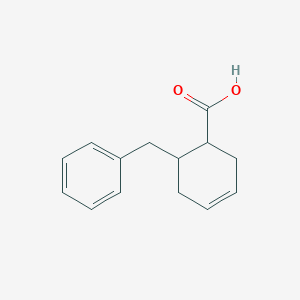
![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B2845246.png)
![3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2845247.png)
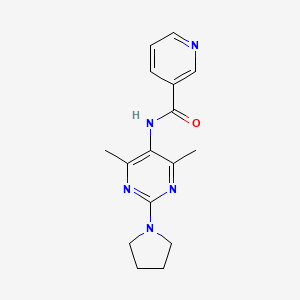
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2845253.png)
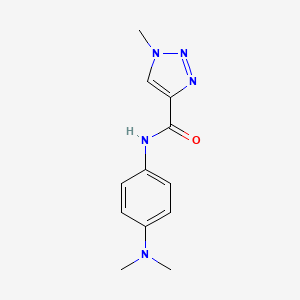
![6-[3-(Azetidin-1-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2845259.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2845262.png)
![2-Amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2845263.png)
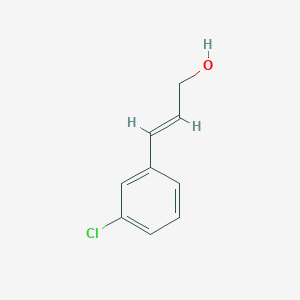
![2-(2-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845265.png)